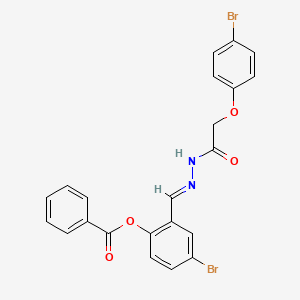
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H16Br2N2O4 and a molecular weight of 532.192 g/mol . This compound is notable for its unique structure, which includes multiple bromine atoms and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 4-bromobenzoic acid to yield the target compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are applicable.
Analyse Chemischer Reaktionen
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation and Reduction: The carbohydrazonoyl group can undergo oxidation to form corresponding oxides or reduction to form hydrazines.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium iodide, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with various molecular targets. The bromine atoms and carbohydrazonoyl group are likely involved in forming hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate include:
- 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-((4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
These compounds share similar structural features but differ in the substituents attached to the phenyl and benzoate groups. The unique combination of bromine atoms and the carbohydrazonoyl group in this compound makes it particularly interesting for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
764693-19-8 |
|---|---|
Molekularformel |
C22H16Br2N2O4 |
Molekulargewicht |
532.2 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c23-17-6-9-19(10-7-17)29-14-21(27)26-25-13-16-12-18(24)8-11-20(16)30-22(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI-Schlüssel |
JYOCBHUOEYSIQG-DHRITJCHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15084514.png)
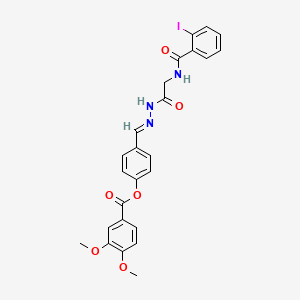

![3-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15084527.png)
![ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084535.png)

![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B15084543.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15084546.png)
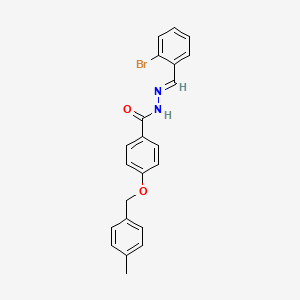
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084559.png)
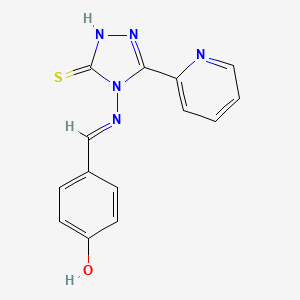
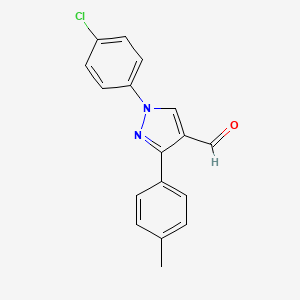
![3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084579.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084580.png)
